molecular formula C7H14N2O2 B2935873 2-Cyclopentyl-2-hydroxyacetohydrazide CAS No. 2230799-37-6

2-Cyclopentyl-2-hydroxyacetohydrazide

Cat. No.: B2935873
CAS No.: 2230799-37-6
M. Wt: 158.201
InChI Key: CDNOQYNNMMUUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 2-Cyclopentyl-2-hydroxyacetohydrazide is 1S/C7H14N2O2/c8-9-7(11)6(10)5-3-1-2-4-5/h5-6,10H,1-4,8H2,(H,9,11) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 158.2 . More specific information about the physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, may be available in specialized chemical databases or research articles.

Scientific Research Applications

Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities

Research demonstrates that derivatives from reactions involving compounds similar to 2-Cyclopentyl-2-hydroxyacetohydrazide can lead to the synthesis of pyrazole derivatives. These compounds have shown significant antitumor activity against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The study indicates that some synthesized compounds exhibit higher inhibitory effects on these tumor cell lines compared to the standard drug doxorubicin, highlighting their potential as novel anticancer agents (Mohareb, El-Sayed, & Abdelaziz, 2012).

Synthesis and Cytotoxic Activity of Tetrahydroindole Derivatives

Another study focused on the reaction of 2-cyanoacetohydrazide with cyclohexanone, forming 4,5,6,7-tetrahydroindole derivatives. These compounds, after undergoing further reactions, showed significant antitumor activity against the same human tumor cell lines mentioned earlier. Notably, some of these compounds were more effective than doxorubicin and showed minimal activity towards normal cells, indicating their potential for safer cancer therapies (Mohareb & Abdelaziz, 2013).

Utilization in Synthesis of Anti-proliferative Heterocyclic Compounds

Research also highlights the use of 2-cyanoacetohydrazide, a compound related to this compound, for synthesizing heterocyclic compounds bearing the 1,3-dioxoisoindoline moiety. These compounds have shown promising in-vitro anti-proliferative activity against human epithelial cell lines, including breast (MCF-7) and liver (HepG2), without harming normal fibroblasts. This suggests their potential for developing targeted cancer therapies (Hekal, Ali, & Abu El‐Azm, 2020).

Antitumor Activity of Heterocyclic Compounds from Salicylic Acid Hydrazide

A study utilizing compounds derived from 2-hydroxy benzohydrazide, similar in function to this compound, prepared different heterocyclic compounds demonstrating antimicrobial activities against various microorganisms. While the focus here is on antimicrobial properties, the methodology for synthesizing these heterocyclic compounds could offer a framework for developing novel antitumor agents as well (Sarshira, Hamada, Moghazi, & Abdelrahman, 2016).

Mechanism of Action

Target of Action

The primary target of 2-Cyclopentyl-2-hydroxyacetohydrazide is the protein trypsin . Trypsin is a serine protease, an enzyme that cleaves peptide bonds in proteins, which plays a crucial role in many biological processes.

Mode of Action

This compound interacts with trypsin, inhibiting its proteolytic activity . This interaction results in the modulation of the protein’s function, potentially altering various biological processes that rely on the action of trypsin.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with trypsin. By inhibiting trypsin, this compound could potentially alter protein processing within the cell, leading to a variety of downstream effects .

Properties

IUPAC Name

2-cyclopentyl-2-hydroxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-9-7(11)6(10)5-3-1-2-4-5/h5-6,10H,1-4,8H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNOQYNNMMUUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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